WAY-639299

説明

特性

分子式 |

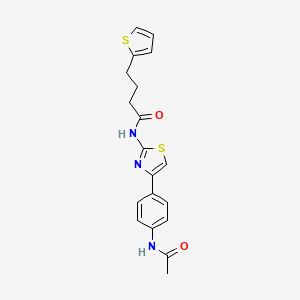

C19H19N3O2S2 |

|---|---|

分子量 |

385.5 g/mol |

IUPAC名 |

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylbutanamide |

InChI |

InChI=1S/C19H19N3O2S2/c1-13(23)20-15-9-7-14(8-10-15)17-12-26-19(21-17)22-18(24)6-2-4-16-5-3-11-25-16/h3,5,7-12H,2,4,6H2,1H3,(H,20,23)(H,21,22,24) |

InChIキー |

UPJVKGFXIFKQFV-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=CC=CS3 |

製品の起源 |

United States |

生物活性

N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Weight | 345.4 g/mol |

| Molecular Formula | C15H14N2OS |

| CAS Number | 796059-20-6 |

| LogP | 3.877 |

| Polar Surface Area | 67.291 Ų |

The structure features a thiazole ring, an acetamide group, and a thiophene moiety, which contribute to its biological activity.

Synthesis

The synthesis of N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide typically involves multi-step organic reactions. Starting materials include substituted phenols and thiazole derivatives, often synthesized using methods such as coupling reactions under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have been evaluated for their effectiveness against various bacterial strains. The compound's structure suggests it may inhibit bacterial growth through interference with essential cellular processes.

Antitumor Activity

N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide has been investigated for its antitumor potential. In vitro assays indicate that it demonstrates cytotoxic effects against several cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

A study showed that the compound exhibited a concentration-dependent decrease in cell viability in human cancer cell lines, suggesting it could serve as a lead compound for further development in cancer therapy .

Acetylcholinesterase Inhibition

Compounds similar to N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide have been reported to act as acetylcholinesterase inhibitors, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives. Research indicates that modifications at specific positions on the thiazole or thiophene rings can significantly influence potency and selectivity against target enzymes or receptors. For example:

- Substitution Effects : Introduction of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.

- Chain Length Variations : Altering the butanamide chain length affects lipophilicity and membrane permeability, impacting overall bioavailability.

Case Studies

Several case studies highlight the compound's potential:

- Antitumor Efficacy : A study involving the compound demonstrated significant tumor growth inhibition in xenograft models, supporting its role as a candidate for anticancer drug development.

- Neuroprotective Effects : In animal models of Alzheimer's disease, compounds structurally related to N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide showed improved cognitive function and reduced amyloid plaque formation, indicating neuroprotective properties .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to thiazole derivatives. For instance, research involving thiazole derivatives has shown promising results against various bacterial strains and fungi.

- Study Overview : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity using the turbidimetric method.

- Results : Certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, indicating that modifications in the thiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer properties of N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide have been explored through various in vitro studies:

- Case Study : Research published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazole derivatives on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The study utilized the Sulforhodamine B (SRB) assay to evaluate cytotoxicity.

- Molecular Docking Studies : Molecular docking simulations have been employed to elucidate the binding interactions between N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide and key cancer-related targets. These studies provide insights into how structural modifications can optimize binding affinity and selectivity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:

- Modification Insights : Variations in substituents on the thiazole ring have been shown to influence both antimicrobial and anticancer activities significantly.

- Key Findings : Compounds with specific functional groups, such as acetamido or thiophene moieties, often exhibit enhanced bioactivity compared to their simpler counterparts .

Summary of Findings

The following table summarizes key findings regarding N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide:

| Application Area | Methodology/Study Type | Key Findings |

|---|---|---|

| Antimicrobial | Turbidimetric method | Significant activity against various microbial strains |

| Anticancer | SRB assay on MCF7 cells | Notable cytotoxicity indicating potential as an anticancer agent |

| Molecular Docking | Binding studies | Insights into binding interactions with cancer targets |

| Safety Profile | Toxicological assessments | Warning signal indicates potential toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。